molecular formula C5HCl2N3S B2846762 4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 500896-83-3

4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No. B2846762
M. Wt: 206.04
InChI Key: WAQHEBWTNUNSHC-UHFFFAOYSA-N
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Description

“4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine” is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It has been used in the synthesis of biologically attractive molecules and for organic materials or species with fluorescence properties .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For example, 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine was synthesized using different nucleophiles (alcohols, amines, and thiols) . Another synthesis method involves bromination of 3,4-diaminopyridine with 48% hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to obtain 7-bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine .


Chemical Reactions Analysis

The compound shows versatility and selectivity towards aromatic nucleophilic substitution . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) . The effect of the functional groups introduced was studied through a tandem experimental-theoretical approach to analyze the electronic properties bestowed on the core .


Physical And Chemical Properties Analysis

The compound has been used in the fabrication of microporous organic polymers exhibiting a very high CO2 uptake of 5.8 mmol g−1 (25.5 wt%) at 273 K and 1 bar . The presence of CO2-philic active sites and microporosity confer the high uptake and superior selectivity (61) towards CO2 over N2 .

Future Directions

The compound and its derivatives have potential for future large area organic electronic applications . They could be used in the design of low band gap materials , and the formation of rather stable S…η2-(N=N) bound chains in bis(alkylthio)-[1,2,5]thiadiazolo[3,4-d]pyridines makes these compounds promising for the design of liquid crystals .

properties

IUPAC Name

4,6-dichloro-[1,2,5]thiadiazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQHEBWTNUNSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NSN=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine

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